3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one

Chemical procurement Inventory management Quality control

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is a synthetic small-molecule quinolin-2(3H)-one derivative bearing a pyridin-3-ylmethylamino-methylidene substituent at the 3-position (IUPAC: 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one). It has the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
CAS No. 914774-39-3
Cat. No. B12614694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one
CAS914774-39-3
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)N2)C=NCC3=CN=CC=C3
InChIInChI=1S/C16H13N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,11H,10H2,(H,19,20)
InChIKeyOAXWZGRKUCVMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3): Chemical Identity and Pharmacological Classification for Procurement


3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is a synthetic small-molecule quinolin-2(3H)-one derivative bearing a pyridin-3-ylmethylamino-methylidene substituent at the 3-position (IUPAC: 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one) . It has the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . The compound belongs to the broader class of pyridinyl quinolinone derivatives, which have been claimed in patents as inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins with neomorphic activity relevant to oncology research [1]. It is commercially available from multiple vendors at research-grade purity for non-human, non-therapeutic use .

mt-IDH chemotype Positioned within patent-claimed mutant IDH inhibitor series
Enamine-linker vector Methylidene linker provides distinct SAR differentiation from saturated-linker analogs
Lipophilicity context Reported cLogP lower than typical methyl-substituted analogs

Why Interchanging 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one with Close Analogs Risks Invalidating Your SAR Data


Within the 3-(pyridinylmethylamino)quinolin-2-one scaffold family, subtle structural variations produce profound differences in target engagement, physicochemical properties, and downstream pharmacological profiles. The 3-({[(pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3) is distinguished from its closest commercial analogs—such as 6-methyl (CAS 462068-05-9), 7-methyl (CAS 436087-67-1), and 6,8-dimethyl (CAS 436087-70-6) derivatives—by the absence of methyl substituents on the quinolinone core and, critically, by the presence of an enamine-type (methylidene) linker rather than a saturated aminomethyl linker found in many comparator compounds . This methylidene (imine/enamine) moiety introduces distinct electronic conjugation, altered LogP (calculated LogP ~0.52 vs. the 6,8-dimethyl analog without the methylidene moiety, which has higher LogP) , and differential hydrogen-bonding capacity that cannot be replicated by saturated-linker analogs. Furthermore, patent disclosures on pyridinyl quinolinone derivatives as mt-IDH inhibitors reveal that the specific substitution pattern at the quinolinone 3-position is a critical determinant of biochemical potency against mutant IDH enzymes, where even single-atom linker modifications (e.g., amino-methylidene vs. amino-methyl) can shift IC50 values by orders of magnitude within the same scaffold series [1]. Consequently, procurement of the exact compound CAS 914774-39-3—rather than a seemingly similar analog—is essential to preserve SAR integrity, data reproducibility, and intellectual property positioning in mt-IDH-targeted and related quinolinone-focused drug discovery programs.

Core substitution mismatch
Methyl-substituted analogs (e.g., 6-methyl, 6,8-dimethyl) introduce additional hydrophobic groups, altering molecular weight and lipophilicity—potentially shifting PK and target engagement profiles.
Linker hybridization divergence
Saturated aminomethyl-linker analogs lack the conjugated enamine system; this sp³ flexibility may disrupt the planar binding mode critical for mt-IDH interaction.
Patent landscape drift
Analogs outside the methylidene subclass may fall outside key patent claims, affecting IP positioning in mt-IDH inhibitor programs.

Quantitative Evidence Guide: Verifiable Differentiation of CAS 914774-39-3 Relative to Closest Analogs


Molecular Weight Differentiation vs. Commercially Available Methyl-Substituted Analogs

CAS 914774-39-3 has a molecular weight of 263.29 g/mol (C16H13N3O), which is 16.05 g/mol lighter than the 6-methyl analog (279.34 g/mol, C17H17N3O) and 30.08 g/mol lighter than the 6,8-dimethyl analog (293.37 g/mol, C18H19N3O), providing unambiguous mass spectrometric differentiation for identity confirmation upon receipt .

MW Differentiation
Head-to-head
ΔMW 16.05 / 30.08 g·mol⁻¹
Supports LC-MS identity confirmation
Eliminates methyl-analog substitution risk
Chemical procurement Inventory management Quality control Structural verification

Electronic Structure Divergence: Enamine (Methylidene) Linker vs. Saturated Aminomethyl Linker in Comparator Scaffolds

CAS 914774-39-3 features a conjugated enamine-type (methylidene, C=CH-NH) linkage at the 3-position, in contrast to the saturated aminomethyl (CH2-NH-CH2) linker present in 6-methyl, 7-methyl, and 6,8-dimethyl analogs . This methylidene moiety extends π-conjugation from the quinolin-2(3H)-one carbonyl through the exocyclic double bond to the pyridin-3-ylmethylamino group, which is absent in the saturated-linker series.

Linker Architecture
Cross-study comparable
Enamine (C=CH–NH) vs saturated (CH₂–NH–CH₂)
Conformational/electronic divergence may affect binding
SAR interpretation requires linker-type review
Medicinal chemistry SAR studies Drug design Conformational analysis

LogP Differentiation for Pharmacokinetic Property Tuning in Lead Optimization

The calculated partition coefficient (cLogP) for CAS 914774-39-3 is reported as approximately 0.52 . This is a relatively low LogP compared to what would be expected for methyl-substituted quinolinone analogs with saturated aminomethyl linkers, which lack the polarizing effect of the enamine conjugation and carry additional hydrophobic methyl groups. While precise cLogP values for the comparator compounds in the same calculation system are not publicly available, the trend is consistent with the absence of lipophilic methyl substituents and the presence of the more polarizable methylidene linker in the target compound.

cLogP Contrast
Class-level inference
cLogP ≈ 0.52
Lower lipophilicity than methyl-substituted analogs
Supports ADME lead optimization context
ADME Physicochemical property LogP Lead optimization

Patent-Defined Scaffold Positioning within the Mutant IDH Inhibitor Chemical Space

CAS 914774-39-3 falls within the Markush structure of pyridinyl quinolinone derivatives claimed as mutant isocitrate dehydrogenase (mt-IDH) inhibitors by Forma Therapeutics (Patent WO-2016044787-A1 / US 10,253,015 B2) [1][2]. The patent discloses that compounds within this generic formula—including those with a pyridin-3-ylmethylamino-methylidene substitution at the 3-position of the quinolin-2-one core—exhibit inhibitory activity against mt-IDH proteins. Specifically, related compounds in the same patent series (e.g., olutasidenib, a pyridin-2(1H)-one quinolinone derivative) have demonstrated IC50 values of ~100 nM against mutant IDH1 R132H and R132C in enzymatic 2-HG production assays [3]. While the specific IC50 of CAS 914774-39-3 has not been published, its structural placement within the patent's generic claims positions it as a member of a pharmacologically validated chemical series with demonstrated target engagement.

Patent Positioning
Class-level inference
Within mt-IDH inhibitor Markush (WO-2016044787)
Structurally within patent-validated inhibitor chemotype
No direct IC₅₀ published for this compound
Oncology Mutant IDH Patent landscape Chemical series

hERG Selectivity Advantage of the Quinolin-2(3H)-one Core Evidenced by Pyridylmethyl-Quinolone MCHr1 Antagonist SAR

Structure-activity relationship studies on pyridylmethyl-substituted quinolin-2(1H)-one MCHr1 antagonists have demonstrated that pyridylmethyl substitution on the quinolone scaffold yields low-nanomolar binding potency while maintaining good selectivity with respect to hERG binding [1]. This class-level SAR insight is relevant to CAS 914774-39-3, which shares the quinolin-2-one core and the pyridin-3-ylmethylamino substitution pattern. Although the target compound bears a 2(3H)-one tautomer with an enamine linker rather than the 2(1H)-one tautomer with a saturated linker studied in the MCHr1 series, the core scaffold's intrinsic selectivity profile against hERG provides supporting evidence for reduced cardiac safety risk relative to alternative chemotypes.

hERG Selectivity Context
Class-level inference
Scaffold hERG selectivity reported for pyridylmethyl-quinolinones
Supports off-target cardiac channel endpoint monitoring
No direct hERG data available for CAS 914774-39-3
Cardiac safety hERG liability MCHr1 Selectivity profiling

Validated Research and Industrial Application Scenarios for 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one (CAS 914774-39-3)


Medicinal Chemistry: Starting Scaffold for Mutant IDH Inhibitor Lead Optimization and Patent Landscape Exploration

CAS 914774-39-3, structurally positioned within the Markush claims of Forma Therapeutics' mt-IDH inhibitor patents (WO-2016044787-A1, US 10,253,015 B2) [1], is suitable as a starting scaffold or reference compound for medicinal chemistry teams pursuing novel mt-IDH inhibitors. Its enamine-type methylidene linker at the 3-position (evidenced by structural and IUPAC assignment ) offers a distinct SAR vector not explored in many commercially available saturated-linker analogs. Researchers can use this compound to generate new SAR around linker conjugation state while operating within a well-characterized, patent-delineated chemical space. This application is appropriate for early-stage drug discovery programs seeking to differentiate from both the saturated-linker comparator series and from the pyridin-2(1H)-one quinolinone sub-series (e.g., olutasidenib chemotype) [2].

Computational Chemistry and Drug Design: Enamine-Linker Pharmacophore Modeling and Docking Studies

The unique conjugated enamine (methylidene) linker of CAS 914774-39-3, confirmed by its IUPAC name as 3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one [1], provides a distinct pharmacophoric element for computational chemists building target-focused compound libraries. Unlike the saturated aminomethyl linker in analogs CAS 462068-05-9, CAS 436087-67-1, and CAS 436087-70-6 , the enamine moiety introduces planar geometry and extended π-conjugation that alters hydrogen-bond acceptor/donor topology. This compound is well-suited for docking studies against mt-IDH proteins and other targets where quinolinone-based inhibitors are being explored, as well as for quantitative structure-property relationship (QSPR) modeling comparing enamine vs. saturated linker series. The lower predicted LogP (~0.52 [2]) also makes it an attractive input for ADME prediction models benchmarking lipophilicity within this scaffold class.

Chemical Biology: Probe Compound for Target Engagement Studies in IDH-Mutant Cancer Cell Lines

Given the patent-disclosed association of pyridinyl quinolinone derivatives with mt-IDH inhibition [1], CAS 914774-39-3 is a candidate chemical probe for target engagement and pathway modulation studies in IDH1/2-mutant cancer cell lines (e.g., glioma, AML, chondrosarcoma models). The compound's structural features—including the lack of methyl substituents that increase molecular weight and lipophilicity—may confer favorable cell permeability relative to bulkier analogs (molecular weight 263.29 g/mol vs. 279-293 g/mol for methyl-substituted comparators ). Additionally, the class-level evidence of favorable hERG selectivity for pyridylmethyl-quinolin-2-ones [2] supports its use in cellular assays where off-target cardiac channel effects could confound phenotypic readouts. Researchers should independently verify target engagement and potency in their specific cellular context, as no publicly available IC50 data exist for this exact compound.

Procurement Rationale: Identity-Verified Reference Standard for Analytical Method Development

CAS 914774-39-3 can serve as a well-characterized analytical reference standard for method development and quality control in laboratories working with pyridinyl quinolinone compound libraries. Its unambiguous molecular weight (263.29 g/mol, C16H13N3O [1]), distinct from the 6-methyl, 7-methyl (279.34 g/mol each ), and 6,8-dimethyl analogs (293.37 g/mol [2]), enables straightforward LC-MS identity confirmation and purity assessment. The compound's calculated LogP of ~0.52 and the calculated polar surface area (PSA) of 54.35 Ų provide additional orthogonal parameters for chromatographic method development (e.g., reverse-phase HPLC retention time prediction). This application is particularly valuable for CROs and core facilities that manage diverse quinolinone-based screening decks and require reliable reference standards for batch-to-batch consistency verification.

Application
Selection Property
Validation Focus
mt-IDH inhibitor lead optimization
Enamine-linker SAR; patent-delineated chemotype
Target engagement vs mt-IDH; selectivity vs linker analogs
Computational chemistry & docking
Conjugated enamine pharmacophore; lower cLogP context
Docking studies with mt-IDH; QSPR linker comparison
Chemical biology: IDH-mutant cell studies
Low-MW quinolinone scaffold; reduced lipophilicity
Cellular target engagement; off-target kinase profiling
Analytical reference standard
Unambiguous MW & cLogP for chromatography
LC-MS identity confirmation; batch purity assessment
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